methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction.
Esterification: The carboxylic acid group on the indole can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorophenyl group to a phenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or de-fluorinated derivatives .
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the biological activities of indole derivatives, including their interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance binding affinity and specificity to certain targets, while the indole core can participate in π-π stacking interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1H-indole-2-carboxylic acid: Similar structure but lacks the methyl ester group.
5-Methyl-1H-indole-2-carboxylic acid: Similar structure but lacks the fluorophenyl group.
3-Phenyl-5-methyl-1H-indole-2-carboxylate: Similar structure but lacks the fluorine atom on the phenyl ring.
Uniqueness
Methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate is unique due to the presence of both the fluorophenyl group and the methyl ester group. The fluorine atom can significantly influence the compound’s electronic properties and reactivity, while the ester group can enhance its solubility and facilitate further chemical modifications .
Properties
IUPAC Name |
methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-3-8-14-13(9-10)15(16(19-14)17(20)21-2)11-4-6-12(18)7-5-11/h3-9,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRIEWUGJXZDQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=C(C=C3)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439018 |
Source
|
Record name | methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141327-54-0 |
Source
|
Record name | methyl 3-(4-fluorophenyl)-5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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